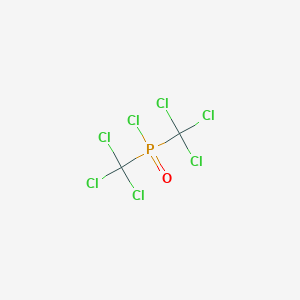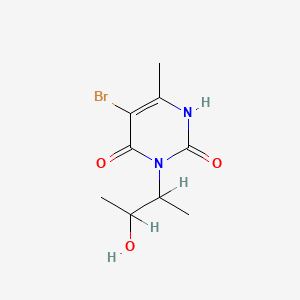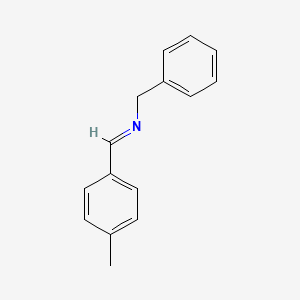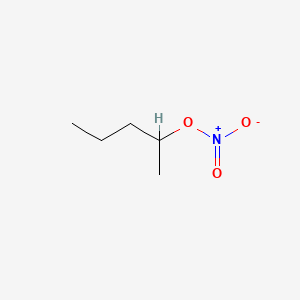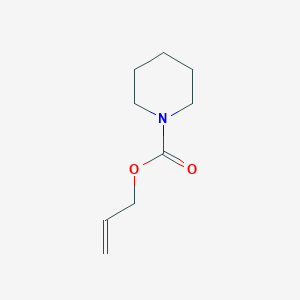
2-Chloro-3-oxo-3-phenylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-oxo-3-phenylpropanenitrile is an organic compound with the molecular formula C9H6ClNO. It is a derivative of propanenitrile, featuring a phenyl group, a chloro substituent, and a ketone functional group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
2-Chloro-3-oxo-3-phenylpropanenitrile can be synthesized through several methods. One common synthetic route involves the reaction of benzaldehyde with chloroacetonitrile in the presence of a base, such as sodium hydroxide, to form the intermediate 2-chloro-3-phenylpropanenitrile. This intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield this compound .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
2-Chloro-3-oxo-3-phenylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioethers.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., potassium permanganate). Major products formed from these reactions include substituted amides, alcohols, and carboxylic acids .
Scientific Research Applications
2-Chloro-3-oxo-3-phenylpropanenitrile has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with unique properties.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an enzyme inhibitor or a ligand for specific receptors
Mechanism of Action
The mechanism of action of 2-Chloro-3-oxo-3-phenylpropanenitrile involves its interaction with specific molecular targets. The chloro and ketone groups allow the compound to act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzymes or the modulation of receptor activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Chloro-3-oxo-3-phenylpropanenitrile can be compared with similar compounds such as:
3-Oxo-3-phenylpropanenitrile: Lacks the chloro substituent, resulting in different reactivity and applications.
2-Chloro-3-oxo-2-phenylpropanenitrile: Has a different substitution pattern, affecting its chemical properties and reactivity.
3-(4-Chlorophenyl)-3-oxo-2-phenylpropanenitrile:
These comparisons highlight the unique features of this compound, such as its specific reactivity due to the presence of both chloro and ketone groups, making it valuable in various chemical and biological research applications.
Properties
CAS No. |
22518-21-4 |
|---|---|
Molecular Formula |
C9H6ClNO |
Molecular Weight |
179.60 g/mol |
IUPAC Name |
2-chloro-3-oxo-3-phenylpropanenitrile |
InChI |
InChI=1S/C9H6ClNO/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8H |
InChI Key |
KQBUUAMEELZUED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



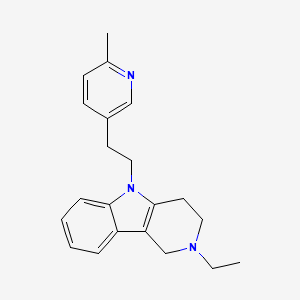



![(2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide](/img/structure/B14700741.png)


